Cas no 1775-86-6 (2,3,4,4a,9,9a-Hexahydro-1H-carbazole)

2,3,4,4a,9,9a-Hexahydro-1H-carbazole structure
1775-86-6 structure
Nome del prodotto:2,3,4,4a,9,9a-Hexahydro-1H-carbazole
Numero CAS:1775-86-6
MF:C12H15N
MW:173.254203081131
MDL:MFCD00227735
CID:174836
PubChem ID:101162

2,3,4,4a,9,9a-Hexahydro-1H-carbazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
    • 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-
    • 1,2,3,4,10,11-hexahydrocarbazole
    • 1,2,3,4,4a,9a-hexahydrocarbazole
    • 1,2,3,4-tetrahydro-9H-carbazole
    • 1,2,3,4-tetrahydrocarbazole
    • 5,6,7,8,8a,9-hexahydro-4bH-carbazole
    • AC1L2Q8I
    • AGN-PC-0D94IO
    • EINECS 217-206-3
    • hexahydrocarbazole
    • NSC408024
    • Oprea1_859645
    • ST048768
    • SureCN4498580
    • tetrahydrocarbazole
    • 1775-86-6
    • NSC-408024
    • NS00047805
    • A18323
    • MFCD00227735
    • 1,2,3,4,4a,9a-hexahydro carbazole
    • CS-0060593
    • s10109
    • AS-54443
    • AKOS006241602
    • HYKFPJAARRNNRX-UHFFFAOYSA-N
    • 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-
    • SCHEMBL4498580
    • DTXSID60938936
    • NSC 408024
    • DTXCID001367451
    • MDL: MFCD00227735
    • Inchi: InChI=1S/C12H15N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12-13H,2,4,6,8H2
    • Chiave InChI: HYKFPJAARRNNRX-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C2C(=C1)C3CCCCC3N2

Proprietà calcolate

  • Massa esatta: 173.12055
  • Massa monoisotopica: 173.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 190
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12A^2
  • XLogP3: 3.2

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 325.4±11.0 °C at 760 mmHg
  • Punto di infiammabilità: 142.1±11.9 °C
  • Indice di rifrazione: 1.557
  • PSA: 12.03
  • LogP: 3.27630
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

2,3,4,4a,9,9a-Hexahydro-1H-carbazole Informazioni sulla sicurezza

2,3,4,4a,9,9a-Hexahydro-1H-carbazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB486945-1 g
2,3,4,4a,9,9a-Hexahydro-1H-carbazole; .
1775-86-6
1g
€1347.90 2023-06-13
eNovation Chemicals LLC
D768549-1g
1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-
1775-86-6 95%
1g
$515 2024-06-07
abcr
AB486945-1g
2,3,4,4a,9,9a-Hexahydro-1H-carbazole; .
1775-86-6
1g
€831.40 2025-02-18
1PlusChem
1P0025TJ-1g
1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-
1775-86-6 95%
1g
$503.00 2025-02-19
eNovation Chemicals LLC
D768549-500mg
1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-
1775-86-6 95%
500mg
$340 2024-06-07
Aaron
AR00261V-250mg
1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-
1775-86-6 95%
250mg
$203.00 2023-12-14
eNovation Chemicals LLC
Y0989825-1g
2,3,4,4a,9,9a-Hexahydro-1H-carbazole
1775-86-6 95%
1g
$510 2025-02-27
eNovation Chemicals LLC
D768549-1g
1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-
1775-86-6 95%
1g
$940 2025-02-24
eNovation Chemicals LLC
D768549-250mg
1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-
1775-86-6 95%
250mg
$225 2024-06-07
eNovation Chemicals LLC
D768549-100mg
1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-
1775-86-6 95%
100mg
$165 2024-06-07
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1775-86-6)2,3,4,4a,9,9a-Hexahydro-1H-carbazole
A18323
Purezza:99%
Quantità:1g
Prezzo ($):511.0